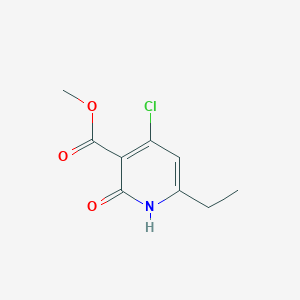

Methyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Description

Properties

CAS No. |

1956328-45-2 |

|---|---|

Molecular Formula |

C9H10ClNO3 |

Molecular Weight |

215.63 g/mol |

IUPAC Name |

methyl 4-chloro-6-ethyl-2-oxo-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C9H10ClNO3/c1-3-5-4-6(10)7(8(12)11-5)9(13)14-2/h4H,3H2,1-2H3,(H,11,12) |

InChI Key |

JTQPUXXLCLJJBS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=O)N1)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of ethyl acetoacetate with 4-chloroacetophenone in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives with different substituents.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have significant biological activities.

Scientific Research Applications

Antimicrobial Activity

Research indicates that methyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could be utilized in formulations aimed at treating bacterial infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results indicate that this compound may be more effective than traditional chemotherapeutic agents in certain contexts.

Pesticidal Activity

The compound's structural characteristics suggest potential applications in agriculture as a pesticide or herbicide. Preliminary studies have shown that similar dihydropyridine derivatives exhibit herbicidal activity against common agricultural pests.

Polymer Chemistry

This compound can serve as a building block in polymer synthesis. Its reactive sites allow it to participate in polymerization reactions, leading to the development of novel materials with tailored properties.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Agents, researchers evaluated the efficacy of this compound against various pathogens. The results showed significant inhibition of growth for both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The study revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis in MCF-7 breast cancer cells . The mechanism was attributed to the activation of caspases and disruption of mitochondrial membrane potential.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In the case of its use as a calcium channel blocker, the compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to vasodilation and a decrease in blood pressure .

Comparison with Similar Compounds

Structural Variations

The table below highlights structural differences between the target compound and key analogs:

Key Observations :

- Position 4 : The chloro group in the target compound contrasts with methyl or unsubstituted positions in analogs. Chloro’s electron-withdrawing nature may enhance electrophilic reactivity compared to methyl .

- Position 6 : Ethyl (target) vs. methyl or trifluoromethyl (analogs). Ethyl increases lipophilicity relative to methyl, while trifluoromethyl enhances metabolic stability .

- Ester Group : Methyl (target) vs. ethyl (analogs). Methyl esters typically exhibit lower hydrolytic stability than ethyl esters under acidic/basic conditions.

Physicochemical Properties

Data from synthesized analogs provide indirect insights into the target compound’s properties:

Key Observations :

- Melting Points: Substituted dihydropyridinones with aromatic groups (e.g., benzyl, hydroxybenzoyl) exhibit higher melting points (150–152°C) due to increased crystallinity and intermolecular interactions .

- Yields : Ethyl esters (e.g., 95% yield for ) are often synthesized more efficiently than methyl analogs, possibly due to steric or electronic effects during esterification.

Reactivity and Functional Group Influence

- Decarboxylation: The hydroxyl group in analogs like 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (6) is critical for decarboxylation.

- Electrophilic Reactivity : Chloro at position 4 (target) may direct electrophilic substitution to position 5, whereas methyl or trifluoromethyl groups (analogs) could alter regioselectivity .

- Hydrogen Bonding : Analogs with hydroxyl or carbonyl groups (e.g., 5-(2-hydroxybenzoyl) in ) exhibit enhanced hydrogen-bonding capacity, influencing solubility and biological interactions.

Biological Activity

Methyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS Number: 1956328-45-2) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article consolidates findings from recent studies, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.63 g/mol |

| CAS Number | 1956328-45-2 |

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties . In vitro assays demonstrated its effectiveness against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2).

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound using the MTT assay. The results are summarized in the following table:

| Compound | Cell Line | IC₅₀ (µM) | Reference Compound (Harmine) IC₅₀ (µM) |

|---|---|---|---|

| Methyl 4-chloro-6-ethyl-2-oxo | HCT-116 | 2.40 ± 0.12 | 2.54 ± 0.82 |

| Methyl 4-chloro-6-ethyl-2-oxo | HepG2 | 2.17 ± 0.83 | 2.54 ± 0.82 |

The compound exhibited comparable or superior activity to Harmine, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

In addition to its anticancer effects, methyl 4-chloro-6-ethyl-2-oxo has shown promising antimicrobial activity . A study assessed its efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

Antibacterial Efficacy

The following table summarizes the antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| MRSA | 50 |

| Pseudomonas aeruginosa | 100 |

The compound demonstrated a synergistic effect when combined with standard antibiotics, enhancing their efficacy against resistant strains .

The proposed mechanisms for the biological activities of methyl 4-chloro-6-ethyl-2-oxo include:

- Cell Cycle Arrest : Induces apoptosis in cancer cells by interfering with cell cycle progression.

- Inhibition of Enzymatic Activity : Acts as a competitive inhibitor for key enzymes involved in cancer cell metabolism.

- Synergistic Effects : Enhances the activity of existing antibiotics through combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.